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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and
mechanism of action of DDD100097, a potent inhibitor of Trypanosoma brucei N-
myristoyltransferase (TONMT). DDD100097 has been identified as a promising lead compound
for the treatment of Stage 2 Human African Trypanosomiasis (HAT), also known as sleeping
sickness.

Executive Summary

Human African Trypanosomiasis is a devastating parasitic disease with limited and often toxic
treatment options, particularly for the late, neurological stage of the infection. The enzyme N-
myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT, has been
validated as a promising drug target. DDD100097 emerged from a lead optimization program
aimed at improving the central nervous system penetration of an earlier series of pyrazole
sulfonamide inhibitors.[1] This compound exhibits potent in vitro activity against T. brucei and
demonstrates efficacy in a mouse model of Stage 2 HAT.[1] This guide details the quantitative
biological data, experimental methodologies, synthetic route, and the molecular mechanism of
action of DDD100097.

Data Presentation

The following tables summarize the key quantitative data for DDD100097 and its precursor,
DDD85646.
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Table 1: In Vitro Activity and Selectivity

. Selectivity
TbNMT ICso T. brucei ECso HsNMT ICso
Compound (HsNMT/TbNM
(M) (M) (M)
L))
Not explicitly
DDD100097 stated, but is a 0.002 >100 >50000
potent inhibitor
DDD85646 0.005 0.002 2.3 460

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Table 2: Pharmacokinetic Properties

Compound Brain:Blood Ratio (Mouse)
DDD100097 1.6
DDD85646 <0.03

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Experimental Protocols
In Vitro T. brucei Cell Viability Assay

This protocol is a modification of the cell viability assay described by Raz et al. and is used to
determine the half-maximal effective concentration (ECso) of compounds against T. brucei.

o Cell Culture: Bloodstream form (BSF) T. brucei parasites are cultured in a suitable medium
(e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2z atmosphere.

o Compound Preparation: Test compounds are serially diluted in DMSO to create a range of
concentrations.
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Assay Setup: 1 pL of each compound dilution is dispensed into the wells of a 96-well plate.
200 pL of T. brucei culture at a density of 1 x 104 cells/mL is then added to each well.

Incubation: The plates are incubated for 69 hours at 37°C with 5% COs..

Resazurin Addition: After the incubation period, 20 L of resazurin solution (final
concentration 50 pM) is added to each well.

Final Incubation and Measurement: The plates are incubated for a further 4 hours.
Fluorescence is then measured using a plate reader with an excitation wavelength of 528 nm
and an emission wavelength of 590 nm.[2]

Data Analysis: The ECso values are calculated from the resulting dose-response curves.

Recombinant TONMT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (ICso) of a compound against

the purified T. brucei N-myristoyltransferase enzyme.

Enzyme and Substrates: Recombinant TONMT is expressed and purified. The substrates for
the reaction are myristoyl-CoA and a peptide substrate with an N-terminal glycine.

Reaction Mixture: The assay is typically performed in a buffer containing the TONMT
enzyme, the peptide substrate, and [3H]-myristoyl-CoA.

Compound Addition: Test compounds are added to the reaction mixture at various
concentrations.

Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the
substrates and incubated at a controlled temperature (e.g., 30°C).

Termination and Detection: The reaction is stopped, and the amount of radiolabeled
myristoylated peptide is quantified, often using a scintillation proximity assay (SPA).

Data Analysis: ICso values are determined by plotting the percentage of enzyme inhibition
against the compound concentration.
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Synthesis of DDD100097

While a detailed, step-by-step protocol for the synthesis of DDD100097 is not publicly
available, a plausible synthetic route can be inferred from related literature on pyrazole
sulfonamide derivatives. The synthesis likely involves the following key steps:

Synthesis of the Pyrazole Core: The 1,3,5-trimethyl-1H-pyrazole core can be synthesized
from the condensation of a hydrazine derivative with a 1,3-diketone, followed by methylation.

» Sulfonylation of the Pyrazole: The pyrazole core is then likely subjected to sulfonylation using
a suitable sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride

group.

» Synthesis of the Amine Side Chain: The 4-(3-(1-methylpiperidin-4-yl)propyl)aniline side chain
would be synthesized separately. This could involve a multi-step process, potentially starting
from a commercially available piperidine derivative.

» Sulfonamide Formation: The final step would be the coupling of the pyrazole sulfonyl chloride
with the synthesized amine side chain to form the sulfonamide bond.

» Final Modifications: Introduction of the difluoromethyl group on the sulfonamide nitrogen
would likely be a subsequent step.

Mandatory Visualization
Proposed Synthetic Pathway for DDD100097
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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